molecular formula C17H13ClN4S B7462203 2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile

2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile

Cat. No. B7462203
M. Wt: 340.8 g/mol
InChI Key: ZRHCIWMOAGVLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as CTBT, and it has been synthesized using different methods.

Mechanism of Action

The mechanism of action of CTBT is not fully understood. However, it has been suggested that CTBT inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. CTBT has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
CTBT has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, CTBT has been shown to have anti-inflammatory properties. CTBT has also been shown to modulate the immune system, making it a potential candidate for immunotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTBT is its high yield and purity. This makes it easy to use in lab experiments. Additionally, CTBT is relatively stable, making it easy to store and transport. However, one of the limitations of CTBT is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on CTBT. One potential direction is the development of CTBT-based cancer therapies. Additionally, CTBT may be used in combination with other drugs to enhance its anticancer properties. Further research is also needed to fully understand the mechanism of action of CTBT and its potential applications in other research fields.
Conclusion:
In conclusion, 2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile is a chemical compound that has potential applications in various research fields. Its synthesis method is well-established, and it has been extensively studied for its anticancer properties. Further research is needed to fully understand its mechanism of action and potential applications in other research fields.

Synthesis Methods

The synthesis of 2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile has been achieved using different methods. One of the most common methods is the reaction of 5-(2-chlorophenyl)-4-methyl-1,2,4-triazole-3-thiol with benzyl cyanide in the presence of a base. This method yields CTBT with a high yield and purity.

Scientific Research Applications

CTBT has been extensively studied for its potential applications in various research fields. One of the most significant applications of CTBT is in the field of cancer research. CTBT has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CTBT has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4S/c1-22-16(14-8-4-5-9-15(14)18)20-21-17(22)23-11-13-7-3-2-6-12(13)10-19/h2-9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHCIWMOAGVLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2C#N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile

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